molecular formula C36H43N3O11 B606970 DBCO-PEG5-NHS ester CAS No. 2144395-59-3

DBCO-PEG5-NHS ester

Cat. No.: B606970
CAS No.: 2144395-59-3
M. Wt: 693.75
InChI Key: OYNJSALGAVUYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG5-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a cleavable linker used in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and an N-hydroxysuccinimidyl ester group, which allows it to react with primary amines to form stable covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG5-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJSALGAVUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?

A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]

Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?

A2: The use of this compound offers several advantages for creating effective MuSIC probes:

  • Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
  • Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
  • Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]

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